molecular formula C14H13F2NO2S B2703358 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351646-65-5

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2703358
CAS No.: 1351646-65-5
M. Wt: 297.32
InChI Key: DOXDIEFKEQWJLY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a useful research compound. Its molecular formula is C14H13F2NO2S and its molecular weight is 297.32. The purity is usually 95%.
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Scientific Research Applications

Antipathogenic Activity

Research on thiourea derivatives, which are structurally related to 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide, demonstrates significant antipathogenic activity, particularly against bacterial strains known for their biofilm formation abilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Chemoselective Reactions

The N-benzoylation of aminophenols using benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, highlights the compound's relevance in chemoselective reactions. These reactions are crucial for synthesizing biologically interesting compounds, demonstrating the versatility and potential of this compound in creating biologically active molecules (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Material Science Applications

In material science, the synthesis of new polymers with trifluoromethyl groups, through reactions involving similar compounds, has been explored. These polymers exhibit high molecular weights and glass transition temperatures, suggesting applications in creating materials with specific thermal and solubility properties (Hyojung Lee, S. Kim, 2002).

Organic Synthesis

The compound's utility is further demonstrated in organic synthesis, where it serves as a key intermediate in various reactions. For instance, its use in Pd-catalyzed site-selective hydroxyphenyloxylation reactions and Rh(III)-catalyzed alkenylation indicates its potential in synthesizing complex organic molecules with high regioselectivity and functional group tolerance (G. Song et al., 2016), (Xueli Cui et al., 2023).

Novel Fluorescence Probes

The development of novel fluorescence probes for detecting reactive oxygen species showcases the compound's potential in biochemistry and medical diagnostics. These probes can selectively detect highly reactive oxygen species, offering tools for studying the roles of such species in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).

Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXDIEFKEQWJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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